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Compound of Interest

4-Chloro-6-iodoquinoline-3-
Compound Name:
carboxamide

Cat. No.: B8671626

Get Quote

Executive Summary: The "Linchpin" Scaffold

In the landscape of heterocyclic drug design, 4-Chloro-6-iodoquinoline-3-carboxamide

represents a "linchpin” intermediate—a molecule designed with orthogonal reactivity handles to
rapidly access diverse chemical space.

This scaffold is not typically a final drug but a divergent core. Its value lies in its three distinct
vectors for modification:

o C4-Position (Chlorine): A highly electrophilic site susceptible to SNAr displacement, typically
used to introduce solubility-enhancing amines or pharmacophores essential for kinase hinge
binding.[1]

o C6-Position (lodine): A reactive handle for Palladium-catalyzed cross-couplings (Suzuki-
Miyaura, Sonogashira), allowing for the extension of the carbon skeleton to probe
hydrophobic pockets.[1]

e C3-Position (Carboxamide): A critical hydrogen-bond donor/acceptor motif often required for
orienting the molecule within a receptor active site (e.g., ATP binding pockets).[1]
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Primary Therapeutic Areas: Kinase Inhibition (ATM, CK2), Antiviral (HBV), and Antimalarial
agents.

Chemical Synthesis & Production

The synthesis of this core requires a robust protocol to ensure regioselectivity, particularly
avoiding the formation of the 4-hydroxy tautomer during the final steps.

Core Synthesis Protocol (Gould-Jacobs Reaction)

The most reliable route utilizes the Gould-Jacobs reaction, starting from 4-iodoaniline.[1]
Step-by-Step Methodology:

e Condensation:

o

Reagents: 4-lodoaniline (1.0 eq), Diethyl ethoxymethylenemalonate (EMME) (1.1 eq).

Conditions: Heat neat or in ethanol at 120°C for 2-4 hours.

o

[¢]

Mechanism: Addition-elimination forms the enamine intermediate diethyl 2-(((4-
iodophenyl)amino)methylene)malonate.[1]

[¢]

Checkpoint: Monitor TLC for disappearance of aniline.

e Cyclization (The Critical Step):

o

Reagents: Diphenyl ether (solvent).

o

Conditions: High temperature (250°C) flash heating.

[¢]

Process: Thermal cyclization yields ethyl 4-hydroxy-6-iodoquinoline-3-carboxylate.[1]

[¢]

Purification: Upon cooling, the product precipitates; wash with hexane to remove diphenyl
ether.

e Amidation:

o Reagents: 7N Ammonia in Methanol or aqueous Ammonium Hydroxide.
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o Conditions: Sealed tube, 80-100°C.

o Product:4-Hydroxy-6-iodoquinoline-3-carboxamide.[1]

e Chlorination (Aromatization):

o

Reagents: POCI3 (Phosphoryl chloride) - excess.[1]

[¢]

Conditions: Reflux (105°C) for 3-6 hours.

[e]

Workup: Quench carefully into ice water. Neutralize with NaHCO3 to precipitate the final
product.

[¢]

Result:4-Chloro-6-iodoquinoline-3-carboxamide.

Visualization: Synthetic Pathway
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Figure 1: The Gould-Jacobs synthetic pathway to the 4-chloro-6-iodoquinoline-3-
carboxamide core.[1]

Medicinal Chemistry Strategy: Divergent
Optimization
Once the core is synthesized, it serves as a substrate for parallel medicinal chemistry

campaigns.

Vector A: C4-Nucleophilic Displacement (SNAr)

The chlorine at C4 is activated by the electron-withdrawing nitrogen of the quinoline ring and
the electron-withdrawing carboxamide group at C3.[1]

o Reaction: Displacement with primary or secondary amines.
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e Conditions: DMF or Ethanol, K2CO3 or DIPEA, 80°C.

e Purpose: This is the primary vector for introducing solubility groups (e.g., morpholine,
piperazine) or specific H-bond motifs for kinase hinge binding.

e Kinase Relevance: In many kinase inhibitors, the N-H at position 4 (after displacement)
forms a crucial hydrogen bond with the kinase hinge region (e.g., Glu/Leu residues).

Vector B: C6-Palladium Cross-Coupling

The iodine atom at C6 is chemically distinct from the chlorine at C4. It is far more reactive
toward oxidative addition by Palladium(0), allowing for selective functionalization without
disturbing the C4-chlorine (if done carefully) or, more commonly, performed after C4
functionalization.

e Suzuki-Miyaura: Coupling with aryl boronic acids to access hydrophobic pockets.[1]
e Sonogashira: Coupling with terminal alkynes to rigidify the scaffold.

e Heck Reaction: Introduction of vinyl groups.

Visualization: SAR Decision Tree
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Figure 2: Divergent Structure-Activity Relationship (SAR) map for scaffold optimization.[1]

Pharmacological Applications & Mechanism

The 4-chloro-6-iodoquinoline-3-carboxamide derivatives are privileged structures in several
biological contexts.

Kinase Inhibition (ATM & CK2)

Research indicates that quinoline-3-carboxamides can function as ATP-competitive inhibitors.

[1]
o Target: Ataxia Telangiectasia Mutated (ATM) kinase and Casein Kinase 2 (CK2).

e Mechanism: The carboxamide group (C3) and the amine at C4 (post-derivatization) mimic
the adenine ring of ATP, forming hydrogen bonds with the kinase hinge region. The C6-iodo
group (or its derivatives) extends into the gatekeeper region or solvent-exposed front,
providing selectivity.[1]

o Therapeutic Utility: Sensitizing cancer cells to radiation (radiosensitizers) by inhibiting DNA
damage repair.

Antiviral Activity (HBV)

4-Aryl-6-chloroquinoline derivatives have shown non-nucleoside inhibitory activity against
Hepatitis B Virus (HBV).[1][2]

e Mechanism: Inhibition of capsid assembly or modulation of viral polymerase.

o Data: Derivatives have demonstrated IC50 values in the low micromolar range (4.4 - 9.8 uM)
for HBV DNA replication inhibition.[2]

Summary of Biological Data[4][5]
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Derivative Class Target Mechanism Key Potency Metric
4-Amino-6-iodo ATM Kinase ATP Competition IC50 <1 uM (Cellular)
4-Aryl-6-chloro HBV Capsid/Polymerase IC50 ~ 4-10 puM
4-Amino-7-chloro* Malaria Heme Polymerization IC50 ~ 10-100 nM

*Note: While 7-chloro is the classic chloroquine pattern, 6-iodo derivatives are explored to
overcome resistance.[1]

Experimental Protocol: SNAr Displacement

Objective: To replace the C4-chloro group with a solubilizing amine (e.g., N-methylpiperazine).

[1]

Preparation: In a 50 mL round-bottom flask, dissolve 4-Chloro-6-iodoquinoline-3-
carboxamide (1.0 mmol, 332 mg) in anhydrous DMF (5 mL).

Addition: Add K2CO3 (2.0 mmol, 276 mg) followed by N-methylpiperazine (1.2 mmol, 133
pL).

Reaction: Heat the mixture to 80°C under nitrogen atmosphere. Stir for 4 hours.

Monitoring: Check LC-MS for mass shift (M+H expected: ~397 for amine product vs 333 for
starting material).

Workup: Pour reaction mixture into ice-cold water (20 mL). The product should precipitate.
Filter and wash with cold water.

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography
(DCM:MeOH 95:5).

References

o Synthesis of Quinoline-3-carboxamides:ResearchGate. "Synthesis and Bioactivity of
Quinoline-3-carboxamide Derivatives." Available at: [Link]
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» Kinase Inhibition (ATM):PubMed. "Synthesis and Characterization of Quinoline-3-
Carboxamide Derivatives as Inhibitors of the ATM Kinase." Available at: [Link]

 Antiviral Activity:PubMed. "Synthesis and biological assay of 4-aryl-6-chloro-quinoline
derivatives as novel non-nucleoside anti-HBV agents." Available at: [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of
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Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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